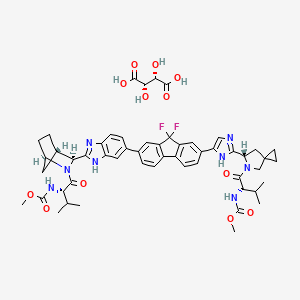
Ledipasvir D-tartrate
描述
Ledipasvir D-tartrate is a direct-acting antiviral agent used primarily in the treatment of chronic Hepatitis C Virus (HCV) infections. It is an inhibitor of the HCV non-structural protein 5A (NS5A), which is essential for viral RNA replication and the assembly of HCV virions . This compound is often used in combination with sofosbuvir, another antiviral agent, to form a highly effective treatment regimen for HCV .
准备方法
合成路线和反应条件: 利巴韦林 D-酒石酸盐的制备涉及多个步骤,包括形成溶剂合物。 一种方法是用乙腈或丙酮作为溶剂 A,甲基叔丁基醚 (MTBE) 作为溶剂 B 来形成三元溶剂合物 . 该方法确保了高纯度和良好的结晶性能,使其适合工业应用 .
工业生产方法: 利巴韦林 D-酒石酸盐的工业生产通常涉及使用上述溶剂的大规模合成。 该工艺设计为稳定且高效,降低了原料成本,并消除了色谱柱分离的需要 . 这种方法可以生产适合用于制药的高纯度利巴韦林 D-酒石酸盐。
化学反应分析
反应类型: 利巴韦林 D-酒石酸盐由于其复杂的分子结构,主要发生取代反应。 它被设计为抑制 NS5A 蛋白,这涉及与蛋白上的特定位点结合并阻止其功能 .
常用试剂和条件: 利巴韦林 D-酒石酸盐的合成涉及乙腈、丙酮和 MTBE 等试剂 . 反应条件经过精心控制,以确保最终产物的产率高且纯度高。
科学研究应用
利巴韦林 D-酒石酸盐在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域。 它主要用于治疗 HCV,在临床试验中已显示出高度有效性 . 此外,它被用于研究病毒复制机制和抗病毒疗法的发展 .
作用机制
利巴韦林 D-酒石酸盐抑制 HCV NS5A 蛋白,该蛋白对病毒 RNA 复制和 HCV 病毒颗粒的组装至关重要 . 通过与该蛋白结合,利巴韦林 D-酒石酸盐阻止 NS5A 的过度磷酸化,从而抑制病毒复制 . 这种机制使其成为一种有效的抗病毒药物,具有很高的抗耐药性屏障 .
类似化合物:
- 索非布韦:另一种直接作用的抗病毒药物,与利巴韦林联合使用来治疗 HCV .
- 达拉他韦:一种与利巴韦林类似的 NS5A 抑制剂,与其他抗病毒药物联合使用来治疗 HCV .
- 奥比他韦:另一种用于 HCV 联合疗法的 NS5A 抑制剂 .
独特性: 利巴韦林 D-酒石酸盐由于其高效力和长的药代动力学半衰期而具有独特性,这使其能够一日一次给药 . 它与索非布韦的组合(以 Harvoni 的形式销售)代表了首个获批的单片剂 HCV 治疗方案,提供了一种简单有效的治疗选择 .
相似化合物的比较
- Sofosbuvir: Another direct-acting antiviral agent used in combination with Ledipasvir for the treatment of HCV .
- Daclatasvir: An NS5A inhibitor similar to Ledipasvir, used in combination with other antiviral agents for HCV treatment .
- Ombitasvir: Another NS5A inhibitor used in combination therapies for HCV .
Uniqueness: Ledipasvir D-tartrate is unique due to its high potency and long pharmacokinetic half-life, which allows for once-daily dosing . Its combination with sofosbuvir (marketed as Harvoni) represents the first approved single-tablet regimen for HCV, offering a simple and effective treatment option .
属性
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H54F2N8O6.C4H6O6/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6;5-1(3(7)8)2(6)4(9)10/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63);1-2,5-6H,(H,7,8)(H,9,10)/t29-,30+,38-,39-,40-,41-;1-,2-/m00/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVLPYMRXLPMDX-KEAIDYLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H60F2N8O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1039.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1499193-68-8 | |
| Record name | Carbamic acid, N-[(1S)-1-[[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-2-azabicyclo[2.2.1]hept-3-yl]-1H-benzimidazol-6-yl]-9H-fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]hept-5-yl]carbonyl]-2-methylpropyl]-, methyl ester, (2S,3S)-2,3-dihydroxybutanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1499193-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ledipasvir D-tartrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1499193688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LEDIPASVIR D-TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT680T6HCQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


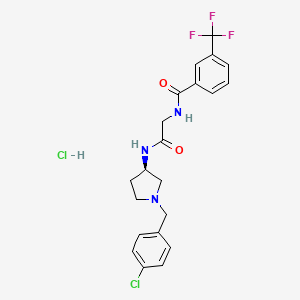

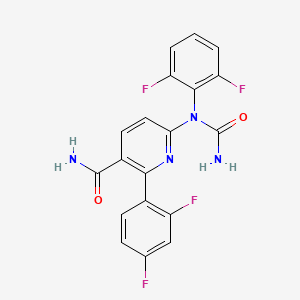







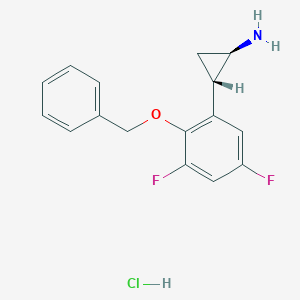
![calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate](/img/structure/B1139107.png)
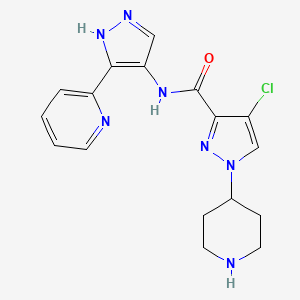
![2-(1-benzofuran-6-yl)-N-[[(1R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-N-methylethanamine;methanesulfonic acid](/img/structure/B1139112.png)
